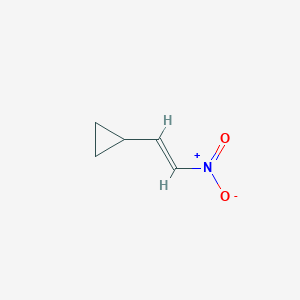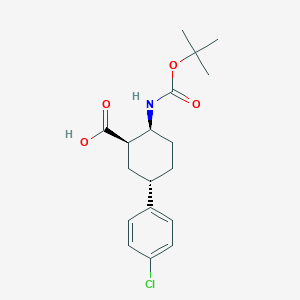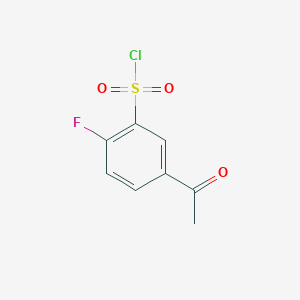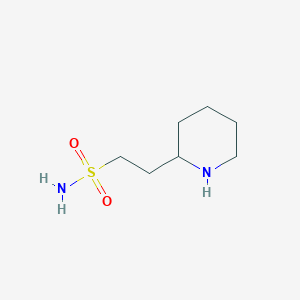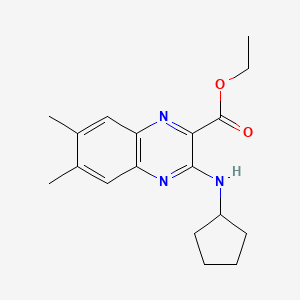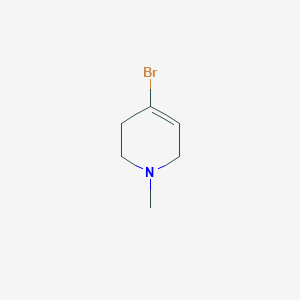
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C6H10BrN . It is structurally similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that can damage dopaminergic neurons and cause symptoms resembling Parkinson’s disease .
Synthesis Analysis
The synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide has been described in the literature . The process involves a Shapiro reaction, followed by a classical salt resolution with an inexpensive chiral acid. This method has been used to produce kilogram quantities of enantiopure (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine can be represented by the InChI code 1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H . The compound has a molecular weight of 256.97 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine are not detailed in the search results, it’s worth noting that its structural analog, MPTP, is transformed to MPP+ via monoamine oxidase B (MAOB), causing oxidative stress and destruction of dopaminergic neurons .Physical And Chemical Properties Analysis
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine has a molecular weight of 198.49 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 193.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C .Applications De Recherche Scientifique
Crystallography and Structural Analysis
The compound has been used in crystallographic studies to understand its molecular structure . The crystal structure of a similar compound, 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, has been analyzed, providing insights into the atomic coordinates and displacement parameters .
Drug Development
Research involving single crystal structures of arecoline derivatives, which are structurally similar to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, is of great significance to reveal the structure-activity relationship . This can aid in the development of new drugs.
Antimicrobial Potential
Some derivatives of the compound have shown good antimicrobial potential . This suggests that 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine could be used in the development of new antimicrobial agents.
Antifungal Properties
The compound has been used in studies investigating its antifungal properties . In silico molecular docking calculations have been employed to elucidate the mechanisms of action of the compound .
Anti-inflammatory and Analgesic Activities
Indole derivatives, which are structurally similar to 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, have shown anti-inflammatory and analgesic activities . This suggests potential applications of the compound in pain management and treatment of inflammatory conditions.
Synthesis of Other Compounds
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine can be used as a starting material or intermediate in the synthesis of other complex compounds .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp) are known to target dopaminergic neurons
Mode of Action
It’s worth noting that related compounds like mptp are metabolized into toxic metabolites that can cause oxidative stress . This might suggest a similar mode of action for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, but further studies are required to confirm this.
Biochemical Pathways
Compounds like mptp are known to affect the dopaminergic pathway . This could potentially indicate that 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine might have similar effects, but more research is needed to confirm this.
Pharmacokinetics
It’s known that similar compounds like mptp can cross the blood-brain barrier . This suggests that 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine might have similar properties, but further studies are needed to confirm this.
Result of Action
Related compounds like mptp are known to cause cell death in dopaminergic neurons . This might suggest similar effects for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine, but more research is needed to confirm this.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature . This suggests that environmental conditions such as temperature and atmospheric composition might affect the compound’s stability and efficacy.
Propriétés
IUPAC Name |
4-bromo-1-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c1-8-4-2-6(7)3-5-8/h2H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVLYSTXKMCEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



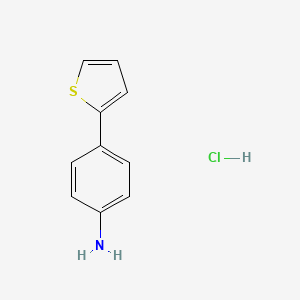
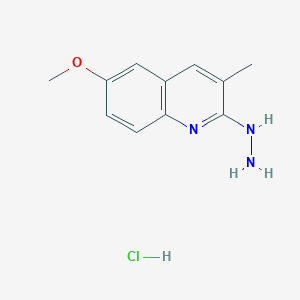
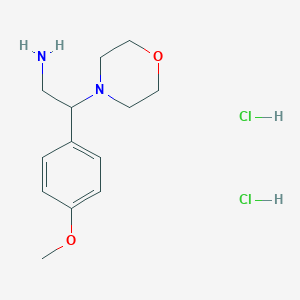
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B3039537.png)


